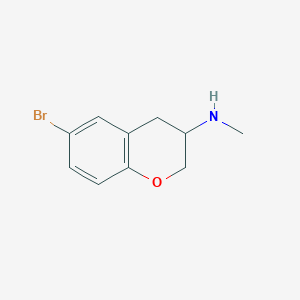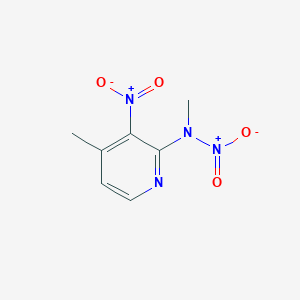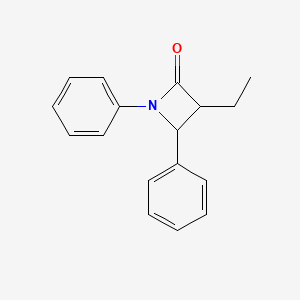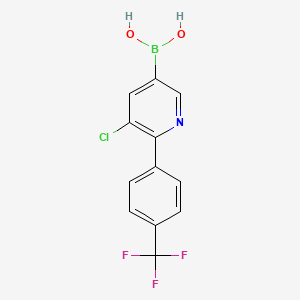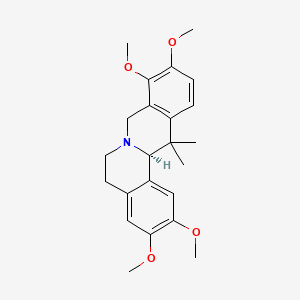
Corymotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corymotine is a phytocompound found in the medicinal plant Pisonia grandis R. Br. It is one of the major constituents identified through gas chromatography-mass spectrometry (GC-MS) analysis of the plant’s ethanolic extract . This compound has garnered interest due to its potential antimicrobial properties and its presence in traditional medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of corymotine involves the extraction of the compound from the leaves of Pisonia grandis R. Br. The process typically includes soaking dried powdered samples of the plant in ethanol, followed by extraction using a Soxhlet apparatus at temperatures ranging from 64-80°C . The extract is then concentrated by distillation, and the presence of this compound is confirmed through GC-MS analysis.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its extraction from natural sources rather than synthetic production. The ecofriendly biosynthesis of related compounds, such as zinc oxide and magnesium oxide nanoparticles, suggests that similar green synthesis methods could be explored for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Corymotine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Corymotine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of corymotine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth. The compound’s molecular targets include enzymes and proteins essential for microbial survival. The pathways involved in its antimicrobial activity are still under investigation, but preliminary studies suggest that this compound may interfere with cellular respiration and nutrient uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Corymotine is similar to other phytocompounds found in Pisonia grandis R. Br., such as mome inositol and 2-[2’-(N-phthalimido) ethoxy] phenylacetic acid . These compounds share structural similarities and exhibit comparable antimicrobial properties.
Uniqueness
What sets this compound apart from similar compounds is its higher efficacy against certain bacterial and fungal strains. Additionally, its presence in significant proportions in the ethanolic extract of Pisonia grandis R. Br.
Propriétés
Numéro CAS |
115569-75-0 |
|---|---|
Formule moléculaire |
C23H29NO4 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(13aS)-2,3,9,10-tetramethoxy-13,13-dimethyl-5,6,8,13a-tetrahydroisoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3/t22-/m1/s1 |
Clé InChI |
SONXPAJNVIQKDH-JOCHJYFZSA-N |
SMILES isomérique |
CC1([C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
SMILES canonique |
CC1(C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
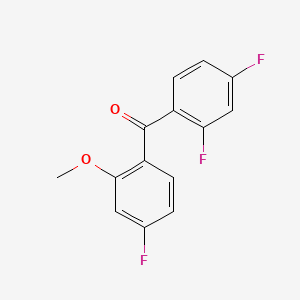

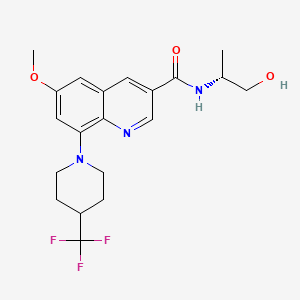
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
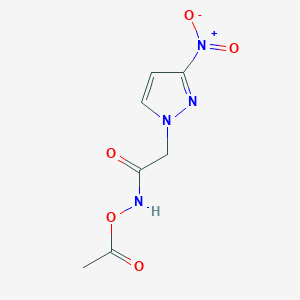
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
